2,5-Methano-1H-[1,3]diazepino[1,2-a]benzimidazole,2,3,4,5-tetrahydro-(9CI) 2,5-Methano-1H-[1,3]diazepino[1,2-a]benzimidazole,2,3,4,5-tetrahydro-(9CI)
Brand Name: Vulcanchem
CAS No.: 143262-54-8
VCID: VC0133611
InChI: InChI=1S/C12H13N3/c1-2-4-11-10(3-1)14-12-13-8-5-6-9(7-8)15(11)12/h1-4,8-9H,5-7H2,(H,13,14)
SMILES: C1CC2CC1NC3=NC4=CC=CC=C4N23
Molecular Formula: C12H13N3
Molecular Weight: 199.25 g/mol

2,5-Methano-1H-[1,3]diazepino[1,2-a]benzimidazole,2,3,4,5-tetrahydro-(9CI)

CAS No.: 143262-54-8

Main Products

VCID: VC0133611

Molecular Formula: C12H13N3

Molecular Weight: 199.25 g/mol

2,5-Methano-1H-[1,3]diazepino[1,2-a]benzimidazole,2,3,4,5-tetrahydro-(9CI) - 143262-54-8

CAS No. 143262-54-8
Product Name 2,5-Methano-1H-[1,3]diazepino[1,2-a]benzimidazole,2,3,4,5-tetrahydro-(9CI)
Molecular Formula C12H13N3
Molecular Weight 199.25 g/mol
IUPAC Name 2,9,11-triazatetracyclo[10.2.1.02,10.03,8]pentadeca-3,5,7,9-tetraene
Standard InChI InChI=1S/C12H13N3/c1-2-4-11-10(3-1)14-12-13-8-5-6-9(7-8)15(11)12/h1-4,8-9H,5-7H2,(H,13,14)
Standard InChIKey XNFOQALYCRDBLT-UHFFFAOYSA-N
Isomeric SMILES C1CC2CC1N=C3N2C4=CC=CC=C4N3
SMILES C1CC2CC1NC3=NC4=CC=CC=C4N23
Canonical SMILES C1CC2CC1NC3=NC4=CC=CC=C4N23
Synonyms 2,5-Methano-1H-[1,3]diazepino[1,2-a]benzimidazole,2,3,4,5-tetrahydro-(9CI)
PubChem Compound 379472
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator